molecular formula C13H25NO2 B6239960 tert-butyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate CAS No. 1676087-93-6

tert-butyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate

Cat. No.: B6239960
CAS No.: 1676087-93-6
M. Wt: 227.3
InChI Key:
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Description

Tert-butyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate is a chemical compound with the molecular formula C13H25NO2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate typically involves the reaction of tert-butyl acetate with a piperidine derivative. One common method involves the use of tert-butyl bromoacetate and (3R,4S)-3-ethylpiperidine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the production process. These reactors allow for better control of reaction conditions and can be more sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Tert-butyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetate
  • Tert-butyl (3R,4S)-3-(hydroxymethyl)-4-phenyl-1-pyrrolidinecarboxylate
  • Tert-butyl (3R)-3-benzyl-4-[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]-4-oxobutanoate

Uniqueness

Tert-butyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate is unique due to its specific stereochemistry and the presence of both tert-butyl and piperidine moieties. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

1676087-93-6

Molecular Formula

C13H25NO2

Molecular Weight

227.3

Purity

95

Origin of Product

United States

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